Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethyl chain, and a sulfonyl amine group attached to a 2,3,4-trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of cyclohexyl ethylamine with 2,3,4-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring and the amine group. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyl[(2,3,4-trimethylphenyl)sulfonyl]amine
- Cyclohexylethyl[(2,4,6-trimethylphenyl)sulfonyl]amine
- Cyclohexylethyl[(3,4,5-trimethylphenyl)sulfonyl]amine
Uniqueness
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to different biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-12-11-13(2)14(3)15(17)4/h11-12,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLAPLOCDCTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.